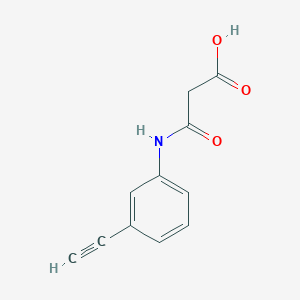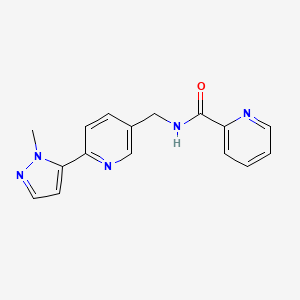![molecular formula C22H24N2O2 B2606742 N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 796117-32-3](/img/structure/B2606742.png)
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, also known as CPP-ACP, is a compound that has been widely used in scientific research. It is a derivative of amorphous calcium phosphate, which is an important component of tooth enamel. CPP-ACP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is complex and not yet fully understood. It is believed to work by binding to tooth enamel and promoting the remineralization of damaged areas. It may also have antibacterial properties, which could make it useful in the treatment of dental caries.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has a number of biochemical and physiological effects that make it a valuable tool for researchers. It has been shown to promote the remineralization of tooth enamel, increase the hardness and strength of bones, and improve the absorption of calcium and other minerals in the body. It may also have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is its versatility. It can be used in a variety of different lab experiments, and its effects can be easily measured and quantified. However, one limitation of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is that it can be difficult to work with due to its complex chemical structure. Researchers must have a thorough understanding of organic chemistry in order to use N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide effectively.
Orientations Futures
There are many potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide. One area of interest is the development of new applications for the compound, particularly in the field of drug delivery. Researchers are also interested in studying the mechanisms of action of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide in more detail, in order to better understand its potential therapeutic uses. Additionally, there is a need for further research on the safety and toxicity of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide, particularly in humans. Overall, N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a valuable tool for researchers in many different fields, and it is likely to continue to be an important area of study for years to come.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide can be synthesized using a variety of methods, but one of the most common involves the reaction of cyclohexylamine with 4-(4-methylphenyl)phenoxyacetic acid. The resulting product is then treated with cyanogen bromide to form the final compound. The synthesis of N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide has been used extensively in scientific research, particularly in the fields of dentistry and biochemistry. It has been shown to have a number of potential applications, including as a treatment for dental caries, as a delivery vehicle for drugs and other substances, and as a tool for studying the mechanisms of mineralization in the body.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17-5-7-18(8-6-17)19-9-11-20(12-10-19)26-15-21(25)24-22(16-23)13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARINFHMLLGPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(4-methylphenyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606664.png)
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2606665.png)

![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)

